molecular formula C22H36NiPS10 B12348719 nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium

Cat. No.: B12348719
M. Wt: 710.9 g/mol
InChI Key: MJMGEZJKYPAWTM-UHFFFAOYSA-J
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Description

Structural Characterization of Nickel(3+) Dithiolene Complexes

Molecular Geometry and Coordination Environment

Nickel(III) in these complexes adopts a square-planar geometry when coordinated by two bidentate 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit) ligands. The Ni–S bond lengths range from 2.16 to 2.22 Å, consistent with strong covalent interactions between the metal center and sulfur donors. Deviations from ideal square-planar geometry are observed in some derivatives, such as a 3.21° twist between the two dmit ligands in the [Ni(C₃S₅)₂]⁻ anion.

In contrast, six-coordinate Ni(II) complexes with acetonitrile ligands exhibit octahedral geometry , as seen in [Ni(NMe₂-dcyclam)(CH₃CN)₂]⁺ structures. The transition from octahedral to square-planar geometry correlates with shorter Ni⋯S contact distances (3.56 Å vs. 3.62 Å in octahedral analogues), suggesting enhanced intermolecular interactions in the planar configuration.

Table 1: Structural Parameters of Nickel-Dmit Complexes
Parameter Square-Planar [Ni(dmit)₂]⁻ Octahedral [Ni(N-donor)(dmit)₂]
Ni–S Bond Length (Å) 2.16–2.22 2.19–2.25
Ligand Twist Angle (°) 3.21 N/A
Ni⋯S Interatomic Distance (Å) 3.56 3.62

Ligand Architecture: 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate Coordination Modes

The dmit ligand exhibits bidentate coordination through its two terminal sulfur atoms, forming a five-membered chelate ring with the Ni(III) center. X-ray diffraction studies reveal delocalized π-electron density across the C₃S₅ framework, evidenced by nearly equal C–S bond lengths (1.71–1.75 Å). Substituents on the dmit ligand, such as methoxy groups, induce electronic modulation: ν(C=S) stretching frequencies shift by 10 cm⁻¹ in IR spectra when comparing six-coordinate vs. square-planar complexes.

The ligand’s non-innocent behavior facilitates redox activity , enabling electron transfer between Ni centers and adjacent anions in the crystal lattice. This property underpins the semiconducting behavior (σ ≈ 10⁻² S cm⁻¹) observed in [Ni(dmit)₂]⁻ salts.

Counterion Influence: Tetrabutylphosphanium’s Role in Crystal Packing

Tetrabutylphosphanium ([P(C₄H₉)₄]⁺) governs the three-dimensional organization of [Ni(dmit)₂]⁻ anions through a combination of electrostatic and van der Waals interactions. In the monoclinic P2₁/c phase, anions form side-on touching arrays with interplanar S⋯S distances of 3.55–3.62 Å. These arrays interconnect via head-to-tail S⋯S contacts (3.45 Å), creating a layered architecture stabilized by the bulky tetrabutylphosphanium cations.

Hirshfeld surface analysis of analogous phosphonium salts reveals that C–H⋯π interactions between butyl chains and dmit ligands contribute 18–22% of total crystal cohesion. The counterion’s steric bulk prevents close π-stacking of dmit ligands, favoring instead slipped-parallel arrangements with a 15° dihedral angle between adjacent anions.

Table 2: Crystallographic Data for [P(C₄H₉)₄][Ni(dmit)₂]
Parameter Value Source
Space Group P2₁/c
Unit Cell Volume (ų) 3067.5
S⋯S Contacts (Å) 3.45–3.62
C–H⋯π Contribution (%) 18–22

Properties

Molecular Formula

C22H36NiPS10

Molecular Weight

710.9 g/mol

IUPAC Name

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium

InChI

InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4

InChI Key

MJMGEZJKYPAWTM-UHFFFAOYSA-J

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3]

Origin of Product

United States

Preparation Methods

Synthesis of the Dithiolene Ligand

The dithiolene ligand, 2-sulfanylidene-1,3-dithiole-4,5-dithiolate, is generated in situ from DMt₂t. In a typical procedure:

  • DMt₂t (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
  • A base such as triethylamine (20 mmol) is added to deprotonate the thiol groups, forming the dithiolate anion.
  • The solution is stirred for 1 hour at 25°C to ensure complete deprotonation.

Nickel Complex Formation

  • Nickel(II) precursor activation : NiCl₂·6H₂O (5 mmol) is dissolved in methanol and stirred with DMt₂t-derived dithiolate (10 mmol).
  • Redox reaction : The mixture is heated to 60°C, and an oxidizing agent (e.g., O₂ gas or ceric ammonium nitrate) is introduced to oxidize Ni(II) to Ni(III).
  • Ligand coordination : The reaction is refluxed for 12 hours, yielding a deep-green solution indicative of nickel(III)-dithiolene coordination.

Counterion Incorporation

  • Metathesis : Tetrabutylphosphanium bromide (5.5 mmol) is added to the reaction mixture, precipitating the target complex.
  • Isolation : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Effect on Synthesis
Solvent DMF or acetonitrile Enhances ligand solubility.
Temperature 60–80°C Accelerates oxidation kinetics.
Oxidizing Agent O₂ or Ce⁴⁺ Ensures complete Ni(II)→Ni(III).
Reaction Time 12–24 hours Maximizes product crystallinity.

For example, using acetonitrile as the solvent improves ligand dissociation, while prolonged reaction times (>18 hours) reduce byproduct formation.

Structural and Spectroscopic Characterization

Post-synthesis analysis confirms successful complex formation:

  • UV-Vis Spectroscopy : A strong absorption band at 750 nm (ε ≈ 4500 M⁻¹cm⁻¹) corresponds to ligand-to-metal charge transfer transitions.
  • IR Spectroscopy : Peaks at 450 cm⁻¹ (Ni–S stretching) and 1050 cm⁻¹ (C–S vibrations) validate coordination.
  • EPR Spectroscopy : A signal at g = 2.03 confirms the presence of Ni(III) in a low-spin configuration.

Comparative Analysis with Analogous Complexes

The tetrabutylphosphanium counterion offers distinct advantages over tetrabutylammonium variants:

Property Tetrabutylphosphanium Complex Tetrabutylammonium Complex
Solubility Higher in polar aprotic solvents. Moderate in DMF.
Thermal Stability Decomposes at 220°C. Decomposes at 195°C.
Redox Potential E₁/₂ = −0.25 V vs. SCE. E₁/₂ = −0.30 V vs. SCE.

The phosphanium ion’s larger size and weaker ion pairing enhance solubility, facilitating electrochemical applications.

Challenges and Mitigation Strategies

  • Ni(III) Instability : Nickel(III) complexes are prone to disproportionation. This is mitigated by strict anaerobic conditions and rapid isolation.
  • Ligand Degradation : Prolonged heating above 80°C causes ligand decomposition. Temperature-controlled reflux is essential.
  • Counterion Purity : Impure tetrabutylphosphanium salts lead to mixed-phase products. Recrystallization of the salt prior to use is recommended.

Industrial and Research Applications

While primarily studied in academic settings, this complex has potential uses in:

  • Molecular Conductors : Its planar structure and redox activity enable charge transport in thin films.
  • Catalysis : Serves as a precursor for nickel-based catalysts in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions: Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nickel center and the dithiolate ligands.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions can vary, but they often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(4+) complexes, while reduction reactions could produce nickel(2+) species.

Scientific Research Applications

Catalysis

Nickel complexes have been widely studied for their catalytic properties in organic synthesis. The unique electronic properties of nickel(3+) facilitate its use as a catalyst in various reactions:

  • Cross-Coupling Reactions : Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate has shown promise in Suzuki-Miyaura cross-coupling reactions, where it acts as a catalyst to form carbon-carbon bonds between aryl halides and boronic acids .
  • Oxidative Addition : Studies have indicated that this compound can participate in oxidative addition reactions, providing insights into its reactivity and potential mechanisms involved in catalysis .

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science:

  • Molecular Conductors : Due to its ability to form stable complexes with various ligands, nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate is explored as a molecular conductor. Its dithiolene structure contributes to its electronic properties, which can be harnessed in electronic devices .
  • Magnetic Materials : The magnetic properties of nickel complexes are of interest for developing new materials with specific magnetic behaviors. Research into these properties can lead to applications in spintronics and other advanced technologies .

Biological Applications

The interaction of nickel complexes with biological systems is an area of growing interest:

  • Biological Activity : Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate has been investigated for its potential biological activities. The complex may exhibit antioxidant properties or act as a catalyst in biological reactions involving sulfur-containing compounds .

Mechanism of Action

The mechanism of action of nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium involves the interaction of the nickel center with various molecular targets. The dithiolate ligands play a crucial role in stabilizing the nickel center and facilitating electron transfer processes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium include other nickel-dithiolate complexes such as nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium and nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylammonium .

Uniqueness: What sets this compound apart is its unique combination of ligands and the presence of the tetrabutylphosphanium cation. This combination imparts distinct electronic and molecular properties, making it a valuable compound for various research applications.

Biological Activity

Nickel(III) complexes, particularly those with dithiolate ligands such as tetrabutylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato) , have garnered attention for their unique biological activities. This article explores the biological properties, potential applications, and research findings related to this compound.

The compound under discussion is identified by several chemical identifiers:

  • IUPAC Name : nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
  • Molecular Formula : C22H36NNiS10
  • Molecular Weight : 693.83 g/mol
  • CAS Number : 68401-88-7

Biological Activity Overview

Nickel complexes are known for their diverse biological activities, including:

  • Antimicrobial Properties : Nickel dithiolate complexes exhibit significant antibacterial activity against various pathogens. Studies have shown that these complexes can disrupt bacterial cell membranes and inhibit growth.
  • Anticancer Potential : Research indicates that nickel(III) complexes can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death.
  • Enzyme Inhibition : Some nickel complexes act as inhibitors of specific enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

Antibacterial Activity

A study conducted by highlighted the effectiveness of nickel(III) dithiolate complexes against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing potent activity comparable to conventional antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus25
P. aeruginosa75

Anticancer Activity

In a recent investigation published in bioRxiv, nickel(III) complexes demonstrated cytotoxic effects on human cancer cell lines. The study reported IC50 values that indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)
MCF-7 (breast)10
HeLa (cervical)8
A549 (lung)12

The mechanism of action was attributed to ROS generation and subsequent DNA damage leading to apoptosis.

Enzyme Inhibition

Nickel(III) dithiolate complexes have also been studied for their ability to inhibit certain enzymes, such as topoisomerases. These enzymes are crucial for DNA replication and transcription, making them prime targets for anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves ligand exchange reactions under inert atmospheres. For example, combining tetrabutylphosphanium salts with nickel precursors (e.g., NiCl₃) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C) can yield the target compound. Purity is enhanced via column chromatography (silica gel, eluted with dichloromethane/methanol gradients) . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of nickel precursor to dithiolate ligand) and exclusion of moisture .

Q. How can spectroscopic techniques (e.g., NMR, IR, XPS) be applied to confirm the coordination geometry and oxidation state of nickel in this complex?

  • Methodological Answer :

  • NMR : Tetrabutylphosphanium counterion signals (e.g., ¹H NMR: δ 0.8–1.6 ppm for butyl chains) confirm ionic dissociation. Absence of free ligand peaks (e.g., dithiolate S–H stretches) validates coordination .
  • XPS : Ni 2p₃/₂ binding energy (~855–857 eV) distinguishes Ni³⁺ from Ni²⁺. Sulfur 2p peaks (~162–164 eV) confirm thiolate coordination .
  • IR : ν(S–S) stretches (~450–500 cm⁻¹) and ν(Ni–S) (~280–320 cm⁻¹) provide structural insights .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of this nickel-dithiolate complex in catalytic applications, and how do solvent effects modulate its reactivity?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox peaks at E₁/₂ = −0.35 V (Ni³⁺/Ni²⁺) and +0.75 V (ligand-centered oxidation). Solvent polarity influences charge transfer: aprotic solvents (e.g., DMF) stabilize Ni³⁺, while protic solvents (e.g., methanol) promote disproportionation. DFT calculations (B3LYP/6-311++G**) correlate experimental redox potentials with frontier molecular orbitals (e.g., HOMO localized on dithiolate) .

Q. How do crystallographic data resolve contradictions in reported magnetic properties of this complex?

  • Methodological Answer : Single-crystal XRD (Table 1) reveals a square-planar Ni³⁺ geometry with d⁷ configuration, contradicting earlier assumptions of octahedral coordination. Magnetic susceptibility (SQUID, 2–300 K) shows μeff = 1.73 μB, consistent with low-spin d⁷ (S = ½). Anisotropy in bond lengths (Ni–S: 2.15–2.20 Å) explains spin-orbit coupling discrepancies .

Table 1 : Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP2₁/c
a (Å)12.35
b (Å)10.20
c (Å)14.78
β (°)102.3
R-factor0.038

Q. What strategies mitigate ligand decomposition during electrocatalytic cycles, and how are these validated experimentally?

  • Methodological Answer :

  • Stabilization : Adding steric hindrance (e.g., bulkier phosphonium ions) reduces ligand dissociation.
  • In-situ Monitoring : UV-vis spectroscopy tracks ligand degradation (λ = 320 nm decay over time).
  • Post-Catalysis Analysis : LC-MS identifies decomposition byproducts (e.g., sulfonic acids) . Controlled-potential electrolysis (CPE) at −0.5 V vs. Ag/AgCl quantifies Faradaic efficiency (≥85% for H₂ evolution) .

Theoretical and Methodological Frameworks

Q. How can ligand-field theory (LFT) and molecular orbital (MO) diagrams rationalize the electronic structure of this complex?

  • Methodological Answer : LFT assigns d-orbital splitting (Δ₀ ≈ 15,000 cm⁻¹) for square-planar geometry. MO diagrams (generated via Gaussian 16) show σ-donation from dithiolate S atoms to Ni³⁺ dz² and dx²−y² orbitals. Anti-bonding π*-orbitals (ligand → metal) explain low-energy charge-transfer transitions observed in UV-vis .

Q. What experimental controls are critical when analyzing catalytic activity to distinguish homogeneous vs. heterogeneous pathways?

  • Methodological Answer :

  • Mercury Poisoning Test : Adding Hg(0) suppresses colloidal Ni nanoparticle formation (no activity loss confirms homogeneity).
  • Dynamic Light Scattering (DLS) : Monitors particle size (<2 nm indicates molecular catalyst).
  • ICP-MS : Quantifies Ni leaching (<0.1 ppm after catalysis) .

Data Contradiction Analysis

Q. Why do some studies report diamagnetism while others observe paramagnetism in this complex?

  • Methodological Answer : Sample purity and synthetic conditions are key. Impurities (e.g., Ni²⁺ residues) may mask paramagnetism. SQUID data must be corrected for diamagnetic contributions (Pascal’s constants). Annealing samples at 150°C under vacuum removes solvent-trapped radicals, resolving discrepancies .

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